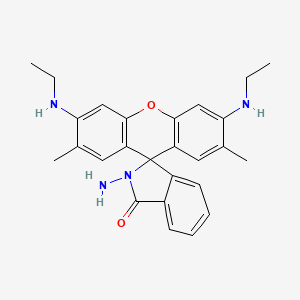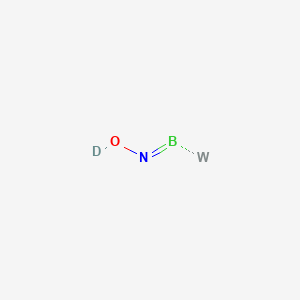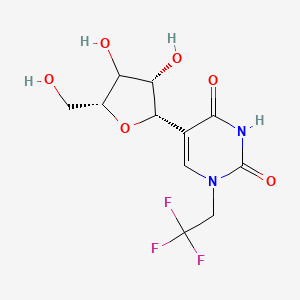
N1-(1,1,1-Trifluoroethyl)pseudoUridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1,1,1-Trifluoroethyl)pseudoUridine is a modified nucleoside derivative It is structurally similar to pseudouridine, a naturally occurring nucleoside found in RNA The modification involves the addition of a trifluoroethyl group, which can significantly alter the compound’s chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,1,1-Trifluoroethyl)pseudoUridine typically involves the alkylation of pseudouridine with a trifluoroethylating agent. The reaction conditions often require a base to deprotonate the pseudouridine, making it more nucleophilic and thus more reactive towards the trifluoroethylating agent. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N1-(1,1,1-Trifluoroethyl)pseudoUridine can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although the trifluoroethyl group is generally resistant to reduction.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or DMSO are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups in place of the trifluoroethyl group.
科学的研究の応用
N1-(1,1,1-Trifluoroethyl)pseudoUridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on RNA stability and function. It can be incorporated into RNA to study the effects of nucleoside modifications on RNA structure and function.
Medicine: It has potential applications in the development of RNA-based therapeutics and vaccines. Modified nucleosides like this compound can enhance the stability and efficacy of mRNA vaccines.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of the trifluoroethyl group.
作用機序
The mechanism by which N1-(1,1,1-Trifluoroethyl)pseudoUridine exerts its effects involves its incorporation into RNA. The trifluoroethyl group can influence the hydrogen bonding and base-pairing properties of the nucleoside, thereby affecting the overall structure and stability of the RNA molecule. This can lead to changes in RNA function, including its interaction with proteins and other molecules within the cell.
類似化合物との比較
Similar Compounds
Pseudouridine: The parent compound, naturally occurring in RNA.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group instead of a trifluoroethyl group.
Uniqueness
N1-(1,1,1-Trifluoroethyl)pseudoUridine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This modification can enhance the stability of RNA and improve the efficacy of RNA-based therapeutics compared to other nucleoside analogues.
特性
分子式 |
C11H13F3N2O6 |
|---|---|
分子量 |
326.23 g/mol |
IUPAC名 |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13F3N2O6/c12-11(13,14)3-16-1-4(9(20)15-10(16)21)8-7(19)6(18)5(2-17)22-8/h1,5-8,17-19H,2-3H2,(H,15,20,21)/t5-,6?,7+,8+/m1/s1 |
InChIキー |
NKQNAEGJFNGCQR-BJLRKGDGSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1CC(F)(F)F)[C@H]2[C@H](C([C@H](O2)CO)O)O |
正規SMILES |
C1=C(C(=O)NC(=O)N1CC(F)(F)F)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
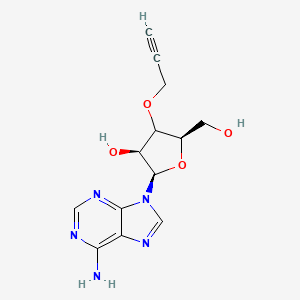
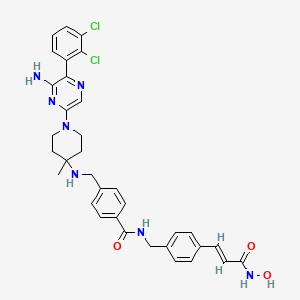
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)

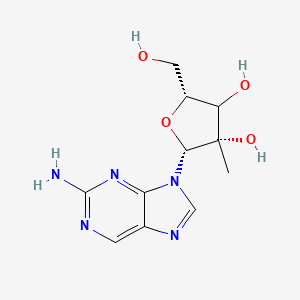

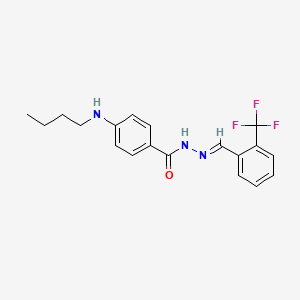
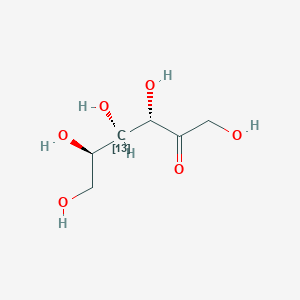
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
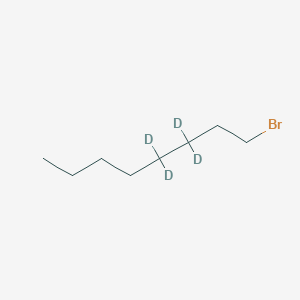
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)
